Acetic acid;2-methyloctan-4-ol
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Overview
Description
Acetic acid;2-methyloctan-4-ol is an organic compound that combines the properties of acetic acid and 2-methyloctan-4-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2-methyloctan-4-ol is an aliphatic alcohol with a branched structure. The combination of these two components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyloctan-4-ol can be achieved through esterification, where acetic acid reacts with 2-methyloctan-4-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH3COOH+C9H20O→CH3COOCH2C9H19+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in continuous reactors with efficient mixing and temperature control to optimize yield and purity. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 2-methyloctan-4-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-methyloctan-4-one or 2-methyloctanoic acid.
Reduction: 2-methyloctanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid;2-methyloctan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential role in pheromone communication in insects.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-methyloctan-4-ol involves its interaction with specific molecular targets. In biological systems, it may act on cell membranes, disrupting their integrity and leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing acetic acid and 2-methyloctan-4-ol, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;2-methylhexan-4-ol
- Acetic acid;2-methylheptan-4-ol
- Acetic acid;2-methylnonan-4-ol
Uniqueness
Acetic acid;2-methyloctan-4-ol is unique due to its specific chain length and branching, which influence its physical properties and reactivity. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in research and industry.
Properties
CAS No. |
823811-02-5 |
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Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
acetic acid;2-methyloctan-4-ol |
InChI |
InChI=1S/C9H20O.C2H4O2/c1-4-5-6-9(10)7-8(2)3;1-2(3)4/h8-10H,4-7H2,1-3H3;1H3,(H,3,4) |
InChI Key |
GPNSLGLXHXWENV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C)C)O.CC(=O)O |
Origin of Product |
United States |
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